molecular formula C29H24ClP B3419312 (Naphthalen-2-ylmethyl)triphenylphosphonium chloride CAS No. 141185-40-2

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

Cat. No. B3419312
M. Wt: 438.9 g/mol
InChI Key: RUNDLQQDGHJAGT-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of “(Naphthalen-2-ylmethyl)triphenylphosphonium chloride” consists of a naphthalen-2-ylmethyl group attached to a triphenylphosphonium ion. The InChI string of the compound is InChI=1S/C29H24P.ClH/c1-4-14-27 (15-5-1)30 (28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26 (25)22-24;/h1-22H,23H2;1H/q+1;/p-1.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Naphthalen-2-ylmethyl)triphenylphosphonium chloride” include a molecular weight of 438.9 g/mol and an exact mass of 438.1304155 g/mol. It has a heavy atom count of 31. The hydrogen bond acceptor count is 1.

Scientific Research Applications

1. Synthesis and Catalysis

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is used in the synthesis of various chemical compounds. For instance, it is involved in the reaction of 1,6-bis(diphenylphosphino)hexane with 6-bromo-1,2-naphthoquinone, leading to the formation of biologically active compounds with potential applications in inhibiting tumor growth due to their antioxidant effects, and antibacterial substances (Khasiyatullina & Mironov, 2012). Additionally, it plays a role in the preparation of external quality control materials for measuring ceruloplasmin activity (Pishak Vp & Iarmol'chuk Gm, 1998).

2. Antibacterial and Anticancer Properties

Compounds synthesized using (Naphthalen-2-ylmethyl)triphenylphosphonium chloride have demonstrated antibacterial properties. A study on 4-hydroxy-3-(naphthalen-1-ylmethyl)thiophen-2(5H)-ones showed these compounds to be effective against the growth of Gram-positive organisms, highlighting their potential as antibacterial agents (Sun et al., 2014). Moreover, some derivatives have been evaluated for their anticancer properties, showing activity against breast cancer cell lines (Salahuddin et al., 2014).

3. Corrosion Inhibition

Quaternary phosphonium salts based on (Naphthalen-2-ylmethyl)triphenylphosphonium chloride have been studied as corrosion inhibitors. They demonstrate potential in protecting mild steel from corrosion in acidic environments. The salts were found to adsorb at the metal-electrolyte interface, enhancing charge transfer resistances, as revealed in electrochemical and surface morphological studies (Goyal et al., 2020).

4. Molecular Structure and Stability

The molecular structures and stability of various phosphonium salts, including those derived from (Naphthalen-2-ylmethyl)triphenylphosphonium chloride, have been a subject of research. Studies have focused on their crystal structures, dynamic behaviors in solution, and potential as building blocks for more complex chemical entities (Karaçar et al., 2001).

5. Photoinduced Electron Transfer Reactions

This compound has also been involved in studies of photoinduced electron transfer reactions. Research has shown that irradiation of solutions containing naphthalene and triphenylsulphonium salts, closely related to (Naphthalen-2-ylmethyl)triphenylphosphonium chloride, initiates reactions that yield various products, providing insights into the behavior of these compounds under photochemical conditions (Dektar & Hacker, 1989).

Safety And Hazards

The safety and hazards associated with “(Naphthalen-2-ylmethyl)triphenylphosphonium chloride” are not specified in the sources I found . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNDLQQDGHJAGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24ClP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Naphthalen-2-ylmethyl)triphenylphosphonium chloride

CAS RN

141185-40-2
Record name 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
E Contal, S Lakard, F Dumur, B Lakard - Progress in Organic Coatings, 2022 - Elsevier
Conducting polymers such as polycarbazole and its derivatives have attracted much attention due to their remarkable electrical and optical properties. To prepare polycarbazole …
Number of citations: 4 www.sciencedirect.com
A Al Mousawi, F Dumur, P Garra… - Journal of Polymer …, 2017 - Wiley Online Library
In this article, novel azahelicenes (AZs) were synthesized and proposed as high performance visible light photoinitiators for both the free radical polymerization of acrylates and the …
Number of citations: 87 onlinelibrary.wiley.com

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